![molecular formula C17H16N6O2 B2441854 N-(1H-benzo[d]imidazol-2-yl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1219901-53-7](/img/structure/B2441854.png)
N-(1H-benzo[d]imidazol-2-yl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1H-benzo[d]imidazol-2-yl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of compounds containing the imidazole moiety has been reported in the literature . For instance, Selvan et al. developed N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substituted formimidoyl . The disc diffusion technique was used for the determination of antimicrobial activity against S. aureus using ciprofloxacin as a positive control .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
The chemical reactions involving imidazole-containing compounds have been studied extensively . For example, tubulin polymerization assay and immunofluorescence analysis results suggest that these compounds effectively inhibit microtubule assembly formation in DU-145 .
Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . More specific physical and chemical properties of “this compound” are not available in the retrieved sources.
Scientific Research Applications
Organic Synthesis and Catalysis
Heterocyclic N-oxide derivatives, including compounds structurally related to the query compound, have demonstrated significant potential in organic synthesis and catalysis. The versatility of these compounds as synthetic intermediates is well-documented, with applications in the formation of metal complexes, catalyst design, asymmetric synthesis, and more. Their functional diversity is attributed to the unique electronic and structural properties, making them essential tools in developing novel synthetic methodologies (Li et al., 2019).
Medicinal Applications
In the realm of medicinal chemistry, heterocyclic compounds, including imidazoles, benzimidazoles, and pyrazolopyrimidines, have been explored for their pharmacological properties. These compounds exhibit a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and CNS (Central Nervous System) effects. The structural complexity and the presence of multiple functional groups in these molecules allow for interaction with various biological targets, leading to their potential use in drug development and as therapeutic agents (Iradyan et al., 2009).
Antimicrobial and Antitubercular Activities
Some derivatives of imidazoles and similar heterocyclic compounds have been identified for their potent antimicrobial and antitubercular activities. These compounds' mechanisms of action often involve interaction with bacterial enzymes or inhibition of essential biochemical pathways. The exploration of these compounds for antimicrobial use is particularly relevant in the context of increasing antibiotic resistance, highlighting the need for novel therapeutic agents with unique mechanisms of action (Asif, 2014).
Neurodegenerative Diseases
The search for new CNS acting drugs has led to the exploration of benzimidazoles, imidazoles, and related compounds. These molecules' structural features and functional diversity enable them to penetrate the CNS and modulate various neurological pathways. Such compounds are being studied for their potential to treat a range of CNS disorders, including neurodegenerative diseases, by acting on specific neurotransmitters or ion channels (Saganuwan, 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been found to inhibit a variety of targets, including ck1δ .
Mode of Action
Similar compounds have been shown to inhibit their targets by binding to them and preventing their normal function .
Biochemical Pathways
Compounds that inhibit ck1δ, like some imidazole-containing compounds, can affect a variety of cellular processes such as canonical wnt signaling, dna damage response, cell cycle progression, apoptosis, and chromosome segregation .
Pharmacokinetics
Imidazole, a component of the compound, is known to be highly soluble in water and other polar solvents , which could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds have been shown to inhibit the proliferation of tumor cell lines in a dose and cell line-specific manner .
Future Directions
The development of new drugs that overcome the problems of antimicrobial resistance is necessary . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show a broad range of chemical and biological properties, making them promising candidates for future drug development .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-3-oxo-5-propan-2-yl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c1-9(2)23-7-10(14-11(8-23)16(25)22-21-14)15(24)20-17-18-12-5-3-4-6-13(12)19-17/h3-9H,1-2H3,(H,22,25)(H2,18,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXZZYVOEVMESC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=NNC2=O)C(=C1)C(=O)NC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
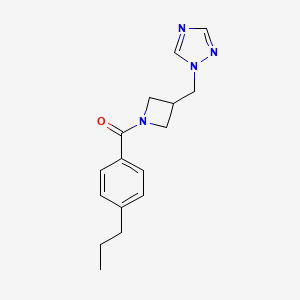
![3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acid](/img/structure/B2441772.png)

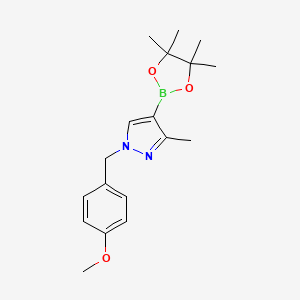
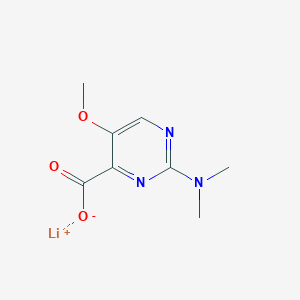
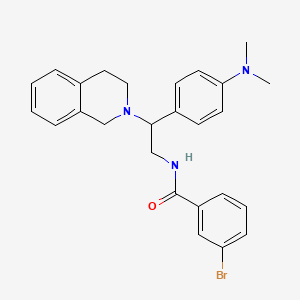
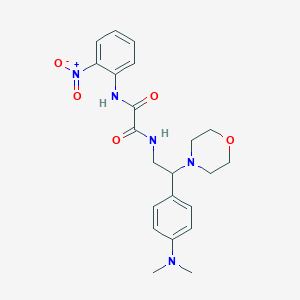
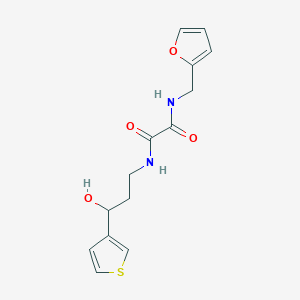
![N-{4-[(5-fluoro-6-methylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B2441788.png)
![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-3-carboxamide](/img/structure/B2441789.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2441790.png)

![1-{3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}ethan-1-one](/img/structure/B2441792.png)

